tert-Butyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the amino acid moiety, and the final coupling with the tert-butyl carbamate group. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
tert-Butyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (S)-(2-(pyrrolidin-2-yl)ethyl)carbamate
Uniqueness
tert-Butyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications .
Properties
Molecular Formula |
C17H33N3O3 |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate |
InChI |
InChI=1S/C17H33N3O3/c1-7-19(16(22)23-17(4,5)6)11-13-9-8-10-20(13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3 |
InChI Key |
YPGGLGFDBRYUPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCN1C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.